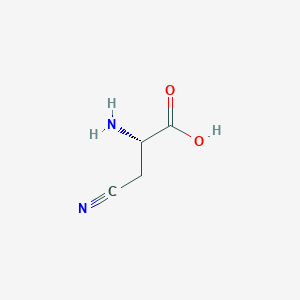
N'-Methyl-L-histidine methyl ester
Descripción general
Descripción
“N’-Methyl-L-histidine methyl ester” is a derivative of L-histidine, a non-proteinogenic L-alpha-amino acid . It is a tautomer of a N (tele)-methyl-L-histidine zwitterion .
Synthesis Analysis
“N’-Methyl-L-histidine methyl ester” can be synthesized from metharyloyl chloride and histidine . Spherical beads with an average size of 150–250 μm can be obtained by the suspension polymerization of ethylene glycol dimethacrylate and MAH in an aqueous dispersion medium .Molecular Structure Analysis
The molecular formula of “N’-Methyl-L-histidine methyl ester” is C8H13N3O2 . The exact mass is 183.100776666 g/mol .Chemical Reactions Analysis
“N’-Methyl-L-histidine methyl ester” can react with methacryloyl chloride to form a metal-chelating ligand .Physical And Chemical Properties Analysis
“N’-Methyl-L-histidine methyl ester” has a molecular weight of 183.21 g/mol . It has a hydrogen bond donor count of 1 . The topological polar surface area is 70.1 Ų . The complexity is 186 .Aplicaciones Científicas De Investigación
Low-Molecular-Weight Hydrogels
N’-Methyl-L-histidine methyl ester: is utilized in the synthesis of low-molecular-weight hydrogels (LMWHs). These hydrogels are notable for their high water retention capability, which allows them to mimic biological tissues . They are synthesized from small molecules that form entangled aggregates through noncovalent interactions like hydrogen bonding and π-π stacking interactions . LMWHs are particularly useful in biomedical applications due to their biocompatibility and low toxicity. They can respond to external stimuli, making them suitable for controlled drug delivery systems .
Biocompatible Organocatalysis
This compound serves as a biocompatible organocatalyst. For instance, it catalyzed the reaction to form a hydrogel matrix at a neutral pH, which was then used to load the anticancer drug doxorubicin (DOX) either covalently or noncovalently . This application demonstrates the potential of N’-Methyl-L-histidine methyl ester in facilitating reactions within biological environments without altering the pH significantly.
Peptide Synthesis
N’-Methyl-L-histidine methyl ester: is employed in solution phase peptide synthesis. Its structure allows for the formation of peptides through various synthetic routes, contributing to the field of peptide therapeutics .
Synthesis of Imidazopyridine Derivatives
The compound is used to synthesize imidazopyridine derivatives through the Pictet-Spengler reaction with different aldehydes . These derivatives have a range of applications, including as pharmaceuticals and in materials science.
Metal-Chelating Ligands
It acts as a reactant to produce metal-chelating ligands such as N-methacryloyl-(L)-histidine methyl ester by reacting with methacryloyl chloride . These ligands have applications in bioconjugation and the development of metal-based drugs.
Zwitterionic Polypeptide Derivatives
N’-Methyl-L-histidine methyl ester: is also used in the synthesis of zwitterionic polypeptide derivatives by amidation reaction with poly (α,β-L-aspartic acid) . These derivatives are significant in the creation of biocompatible and biodegradable materials for medical use.
Safety and Hazards
“N’-Methyl-L-histidine methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Direcciones Futuras
Histidine methylation serves as an intriguing strategy to introduce altered traits of target proteins, including metal ion chelation, histidine-based catalysis, molecular assembly, and translation regulation . This suggests that “N’-Methyl-L-histidine methyl ester” and other histidine derivatives could have potential applications in various fields, including biochemistry, molecular biology, and pharmaceuticals .
Mecanismo De Acción
Target of Action
H-His(1-Me)-Ome, also known as H-His(1-Me)-OMe HCl or N’-Methyl-L-histidine methyl ester, is a derivative of the amino acid histidine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The methyl group in the compound could potentially influence these interactions, leading to changes in the function or activity of the target proteins or enzymes .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAVIKJSKOOHN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427217 | |
| Record name | N'-Methyl-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Methyl-L-histidine methyl ester | |
CAS RN |
57519-09-2 | |
| Record name | N'-Methyl-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















